

# Navigating the Landscape of Chloro-Fluoro-Substituted Heterocycles: A Technical Guide

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## Compound of Interest

Compound Name: 4-Chloro-6-fluoroquinazoline

Cat. No.: B097039

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Disclaimer: The specific chemical entity, **4-Chloro-6-fluoroquinazoline**, is not readily identifiable with a unique CAS number in major chemical databases. This guide therefore provides a comprehensive overview of closely related and well-documented compounds, including substituted quinazolines and the isomeric quinoline, to offer relevant data for researchers, scientists, and drug development professionals. The information presented pertains to these related structures, which are of significant interest in medicinal chemistry.

## Data Presentation: Comparative Physicochemical Properties

The following table summarizes the key identifiers and molecular weights of several relevant chloro-fluoro-substituted quinazolines and quinolines. This allows for a clear comparison of these structurally similar compounds.

Compound Name	CAS Number	Molecular Formula	Molecular Weight ( g/mol )
4-Chloro-6-fluoroquinoline	391-77-5[1][2]	C <sub>9</sub> H <sub>5</sub> ClFN	181.59[1][2]
4-Chloro-6-fluoro-2-methylquinazoline	1044768-44-6[3]	C <sub>9</sub> H <sub>6</sub> ClFN <sub>2</sub>	196.61[3]
4-Chloro-7-fluoro-6-nitroquinazoline	162012-70-6[4]	C <sub>8</sub> H <sub>3</sub> ClFN <sub>3</sub> O <sub>2</sub>	227.58[4]
2,4-Dichloro-6-fluoroquinazoline	134517-57-0	C <sub>8</sub> H <sub>3</sub> Cl <sub>2</sub> FN <sub>2</sub>	217.02[5]
2,4-Dichloro-7-fluoroquinazoline	Not specified	C <sub>8</sub> H <sub>3</sub> Cl <sub>2</sub> FN <sub>2</sub>	217.02

## Experimental Protocols: Synthesis of Key Intermediates

Detailed methodologies for the synthesis of these heterocyclic compounds are crucial for their application in research and development. Below are protocols derived from available literature.

### Synthesis of 4-Chloro-6-fluoroquinoline

A common synthetic route for 4-Chloro-6-fluoroquinoline is described as follows:

- **Reaction Setup:** A four-necked flask is charged with 412.55 mL of phosphorus oxychloride, 11.5 g of iodine, and 165.0 g of manganese dioxide.[2]
- **Addition of Starting Material:** The mixture is heated to 50°C with stirring. A solution of 165.02 g of 6-fluoro-2,3-dihydroquinolin-4(1H)-one in 660 mL of dichloroethane is added dropwise. [2]
- **Reflux and Work-up:** The reaction is refluxed for 2 hours. The dichloroethane is then removed under vacuum. The residue is neutralized with cold aqueous sodium bicarbonate to a pH of 5 to 6.[2]

- Isolation: The resulting solid is filtered, and the filter cake is washed with water until neutral. The product is then dried under vacuum to yield 4-chloro-6-fluoroquinoline as a pale gray solid with a yield of 85.0%.<sup>[2]</sup>

## Synthesis of 4-Chloro-7-fluoro-6-nitroquinazoline

A patented method for the synthesis of 4-Chloro-7-fluoro-6-nitroquinazoline involves a multi-step process:

- Formation of Hydroxyquinazoline: 2-amino-4-fluorobenzoic acid and formamidine acetate are used as starting materials. They undergo synthesis in ethylene glycol monomethyl ether under reflux conditions to yield 7-fluoro-4-hydroxy quinazoline.<sup>[6]</sup>
- Nitration: The resulting 7-fluoro-4-hydroxy quinazoline is then subjected to nitration to produce 7-fluoro-6-nitro-4-hydroxy quinazoline. This step may produce isomers that require purification, which can be achieved by repetitive washing with methanol.<sup>[6]</sup>
- Chlorination: The purified 7-fluoro-6-nitro-4-hydroxy quinazoline is treated with thionyl chloride to obtain the final product, 4-chloro-7-fluoro-6-nitroquinazoline.<sup>[6]</sup>

## Biological Activity and Signaling Pathways

Derivatives of both quinoline and quinazoline are known to possess a wide range of biological activities, making them important scaffolds in drug discovery.

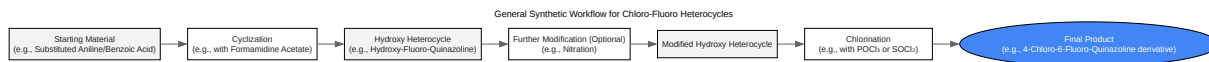
**Quinoline Derivatives:** 4-Chloro-6-fluoroquinoline is recognized as a versatile intermediate in the development of pharmaceutical agents.<sup>[7]</sup> It exhibits potent antibacterial and antiviral properties and is used in the synthesis of novel therapeutic agents aimed at combating resistant pathogens.<sup>[7]</sup> Its applications also extend to the development of fluorescent probes for biological imaging and potential use in agrochemicals.<sup>[7]</sup>

**Quinazoline Derivatives:** The quinazoline scaffold is a well-established pharmacophore, particularly in oncology. Many quinazoline derivatives function as kinase inhibitors. For instance, they are known to target the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and survival. Inhibition of EGFR signaling can halt tumor growth, metastasis, and angiogenesis, and promote cancer cell apoptosis. Gefitinib, an EGFR inhibitor, utilizes a 4-chloro-6,7-dimethoxyquinazoline intermediate in its synthesis. Given this precedent, it is

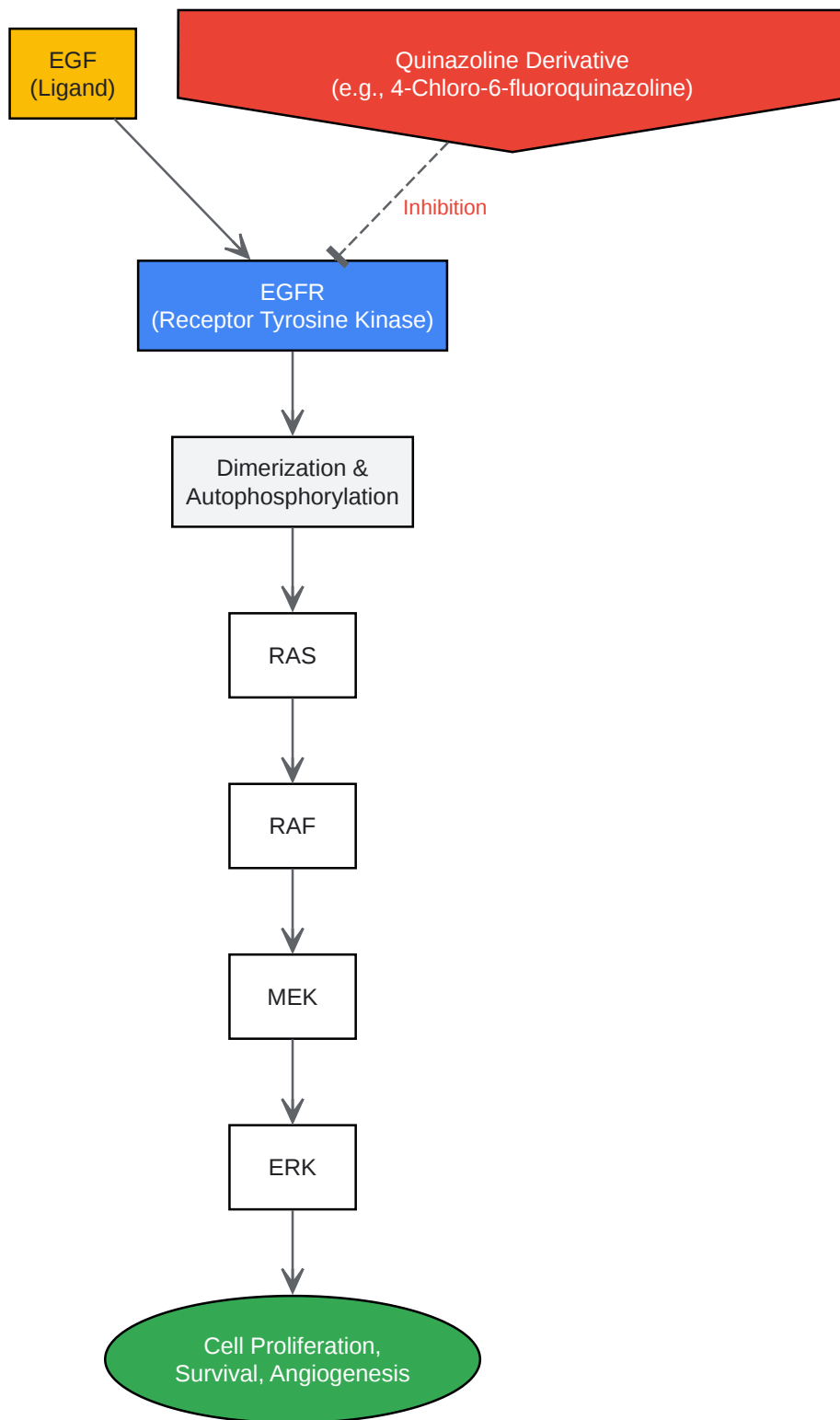
plausible that **4-chloro-6-fluoroquinazoline** and its derivatives could also exhibit activity through the inhibition of such signaling pathways.

## Mandatory Visualization

### Synthetic Workflow Diagram



## Potential EGFR Signaling Pathway Inhibition

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